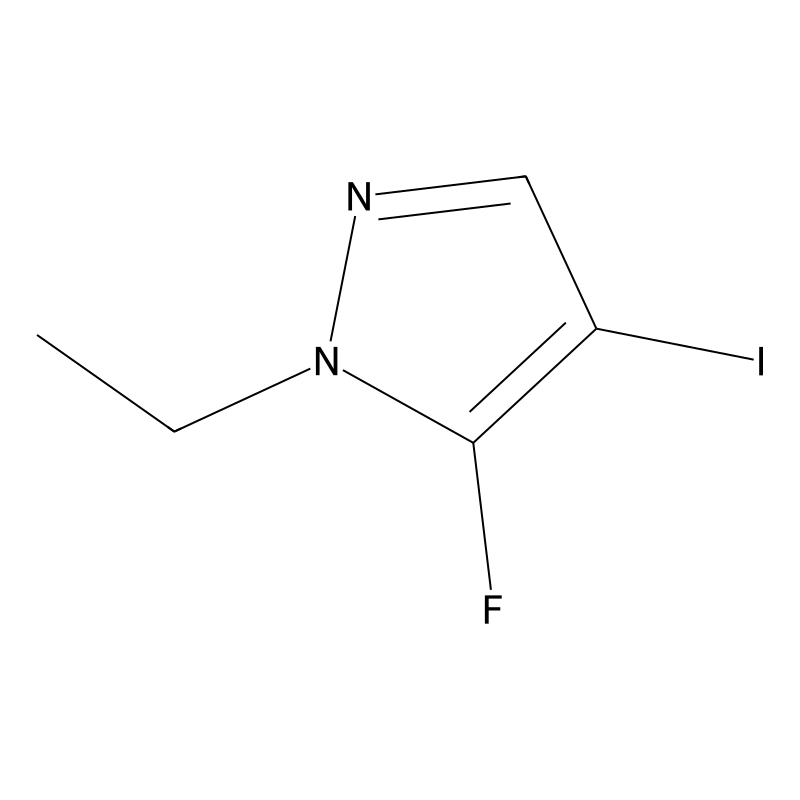

1-Ethyl-5-fluoro-4-iodo-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

Pyrazoles are widely used in medicinal chemistry and drug discovery . They have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Agrochemistry

In the field of agrochemistry, pyrazoles are used in the synthesis of various agrochemicals .

Coordination Chemistry

Pyrazoles are used in coordination chemistry, where they can act as ligands to form coordination compounds .

Organometallic Chemistry

In organometallic chemistry, pyrazoles can be used to synthesize organometallic compounds .

1-Ethyl-5-fluoro-4-iodo-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. This compound features a five-membered ring structure containing two nitrogen atoms, along with ethyl, fluoro, and iodo substituents. The unique combination of these substituents contributes to its interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

- Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.

- Handling the compound in a well-ventilated fume hood.

- Being aware of the potential for skin and eye irritation.

- Following safe disposal procedures according to local regulations.

- Substitution Reactions: The compound is susceptible to nucleophilic substitution reactions, particularly at the iodine atom, which can be replaced by various nucleophiles such as sodium azide or potassium cyanide.

- Oxidation and Reduction: It can undergo oxidation to yield pyrazole oxides or reduction to form dehalogenated products. Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents can include lithium aluminum hydride or sodium borohydride .

- Cycloaddition Reactions: The pyrazole ring can engage in cycloaddition reactions, leading to the formation of more complex heterocyclic structures.

Research indicates that 1-Ethyl-5-fluoro-4-iodo-1H-pyrazole exhibits various biological activities. It is being studied for its potential antimicrobial, antifungal, and anticancer properties. The specific interactions of this compound with biological targets are still under investigation, but its structural characteristics suggest that it may influence enzyme activity or receptor binding.

The synthesis of 1-Ethyl-5-fluoro-4-iodo-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Cyclization of Hydrazine Derivatives: This method involves the reaction of ethylhydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions, followed by halogenation to introduce iodine and fluorine atoms .

- Industrial Production: In industrial settings, optimization of these synthetic routes is conducted to enhance yield and purity. Transition metal catalysts may be employed to facilitate specific reactions during the synthesis process .

1-Ethyl-5-fluoro-4-iodo-1H-pyrazole has diverse applications across several domains:

- Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects against various diseases.

- Materials Science: The compound is utilized in developing advanced materials such as organic semiconductors and light-emitting diodes.

- Agrochemicals: Its unique properties make it valuable in the formulation of agrochemicals and dyes.

The interaction studies for 1-Ethyl-5-fluoro-4-iodo-1H-pyrazole focus on its binding affinity towards specific enzymes and receptors. Preliminary studies suggest that the halogen substituents may enhance its reactivity and selectivity towards biological targets, which is essential for understanding its mechanism of action in biological systems .

Several compounds share structural similarities with 1-Ethyl-5-fluoro-4-iodo-1H-pyrazole. Notable examples include:

| Compound Name | Key Features |

|---|---|

| 1-Ethyl-4-Iodo-1H-Pyrazole | Lacks fluorine; different reactivity profile |

| 3-Methyl-1-Phenyl-1H-Pyrazol-5-Ol | Contains a phenyl group; used in different contexts |

| 1-Ethyl-5-Fluoro-1H-Pyrazole | Similar fluorine presence but lacks iodine |

| 1-Ethyl-4,5-Diiodo-1H-Pyrazole | Contains two iodine atoms; higher reactivity |

The uniqueness of 1-Ethyl-5-fluoro-4-iodo-1H-pyrazole lies in its specific combination of both fluorine and iodine atoms. This combination imparts distinct electronic and steric properties that enhance its reactivity compared to similar compounds, making it particularly valuable for research and industrial applications .